
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol typically involves the bromination, fluorination, methoxylation, and methylation of a phenylmethanol precursor. The specific synthetic route may vary, but a common method involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of a methoxy group using methanol and a strong acid catalyst like sulfuric acid (H2SO4).
Methylation: Introduction of a methyl group using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, acetone
Major Products Formed
Oxidation: Corresponding aldehydes or ketones
Reduction: Dehalogenated products
Substitution: Substituted phenylmethanol derivatives
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, methoxy, and methyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-methoxy-4-methylphenyl)methanol
- (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)methanol
- (5-Bromo-4-fluoro-2-methylaniline)
Uniqueness
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with methoxy and methyl groups, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H10BrFO2 |
|---|---|
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-5-8(11)6(4-12)3-7(10)9(5)13-2/h3,12H,4H2,1-2H3 |
InChI-Schlüssel |
FCEBGIKDJNBNPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1OC)Br)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


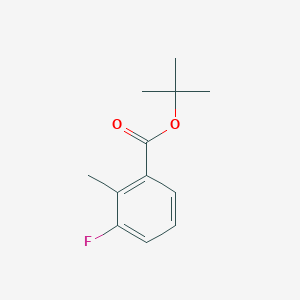
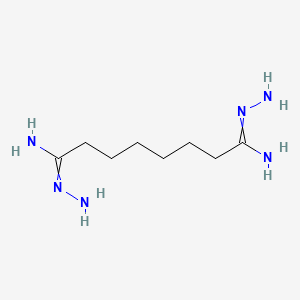
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
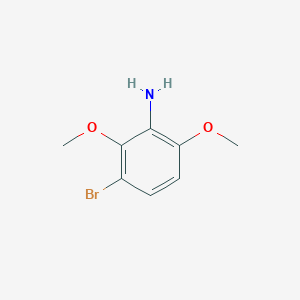
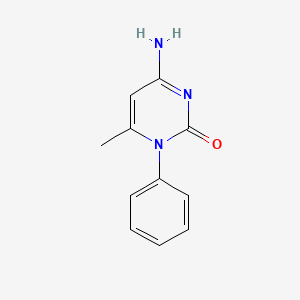
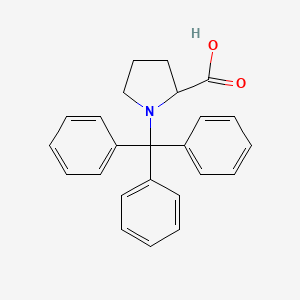
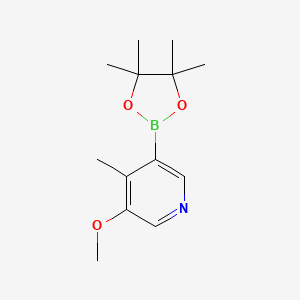
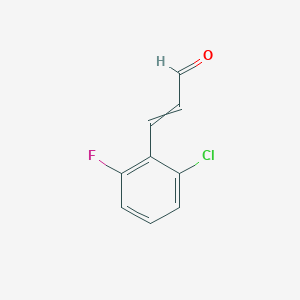
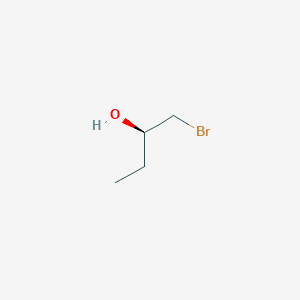
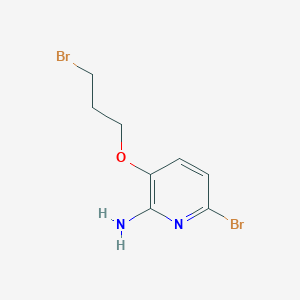
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)
